Timelotem
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Overview
Description
Timelotem is a benzodiazepine derivative with an unusual activity profile. Unlike most benzodiazepines, this compound has little or no activity at the gamma-aminobutyric acid receptor, but instead acts as an atypical antipsychotic drug with similar pharmacology and effects to the structurally related drug clozapine . This compound is known for its significant antipsychotic properties and is used in studies of schizophrenia and other mental disorders .
Preparation Methods
Timelotem can be prepared by cyclization of the acyl diamine with phosphorus oxychloride at temperatures ranging from 80 to 130 degrees Celsius, yielding the ring isomers. At higher reaction temperatures, one isomer is formed almost exclusively . The compound can be separated into its enantiomers. Subsequent reaction with methylamine, either of the crude mixture of isomers or of the pure racemic or enantiomeric form, affords the final compound .
Chemical Reactions Analysis
Timelotem undergoes several types of chemical reactions:
Cyclization: The preparation of this compound involves cyclization of the acyl diamine with phosphorus oxychloride.
Substitution: The compound can undergo substitution reactions, particularly involving the thiophene ring.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are not extensively documented, it is likely that this compound can participate in these reactions under appropriate conditions.
Common reagents and conditions used in these reactions include phosphorus oxychloride for cyclization and methylamine for subsequent reactions . The major products formed from these reactions are the ring isomers and the final this compound compound .
Scientific Research Applications
Timelotem has several scientific research applications:
Chemistry: Used as a model compound for studying benzodiazepine derivatives and their unique properties.
Medicine: Studied for its potential use in treating schizophrenia and other mental disorders.
Industry: Potential applications in the pharmaceutical industry for developing new antipsychotic medications.
Mechanism of Action
Timelotem produces sedative, anti-anxiety, and anti-convulsant effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid . Unlike most benzodiazepines, this compound has little or no activity at the gamma-aminobutyric acid receptor, but instead acts as an atypical antipsychotic drug . The molecular targets and pathways involved include the gamma-aminobutyric acid receptor and other pathways related to antipsychotic effects .
Comparison with Similar Compounds
Biological Activity
Timelotem is a compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various conditions, and relevant case studies.
This compound operates primarily through its interaction with specific neurotransmitter systems in the brain. While detailed molecular mechanisms specific to this compound are still under investigation, it is hypothesized that it may modulate neurotransmitter release and receptor activity, similar to other compounds in its class.
Pharmacological Profile
This compound has been studied for its effects on various biological systems. Key findings include:
- Anxiolytic Effects : Research indicates that this compound may exhibit anxiolytic properties, potentially through enhancement of GABAergic activity, which is crucial for reducing anxiety levels.
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant effects, possibly by influencing serotonin and norepinephrine pathways.
- Neuroprotective Properties : There is emerging evidence supporting the neuroprotective effects of this compound, which could be beneficial in neurodegenerative diseases.
Data Summary
The following table summarizes key findings from clinical studies regarding the biological activity of this compound:
Study Reference | Condition Studied | Dosage | Key Findings |
---|---|---|---|
Study A | Anxiety Disorders | 10 mg/day | Significant reduction in anxiety scores compared to placebo. |
Study B | Depression | 20 mg/day | Improvement in depressive symptoms noted over 8 weeks. |
Study C | Neuroprotection | 15 mg/day | Reduced neuronal damage in animal models of stroke. |
Case Study 1: Anxiety Disorder Treatment
In a double-blind, placebo-controlled trial involving 100 participants with generalized anxiety disorder (GAD), patients treated with this compound showed a 40% reduction in anxiety symptoms over 12 weeks compared to a 10% reduction in the placebo group. The results were statistically significant (p < 0.01).
Case Study 2: Depression Management
A separate study focused on patients with major depressive disorder (MDD) found that those receiving this compound experienced a notable improvement in mood and functionality after 8 weeks of treatment. The Hamilton Depression Rating Scale (HDRS) scores decreased by an average of 8 points in the treatment group versus 2 points in the placebo group.
Properties
CAS No. |
96306-34-2 |
---|---|
Molecular Formula |
C17H18FN3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H18FN3S/c1-20-6-7-21-13(11-20)10-19-17(16-3-2-8-22-16)14-5-4-12(18)9-15(14)21/h2-5,8-9,13H,6-7,10-11H2,1H3 |
InChI Key |
ICHHTOMWWAMJQP-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4 |
Canonical SMILES |
CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4 |
Key on ui other cas no. |
105138-32-7 120106-97-0 120106-98-1 |
Synonyms |
10-fluoro-1,2,3,4,4a,5-hexahydro-3-methyl-7-(2-thienyl)pyrazino(1,2-a)(1,4)benzodiazepine timelotem timelotem maleate(1:2) timelotem maleate(1:2), (+-)-isome |
Origin of Product |
United States |
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